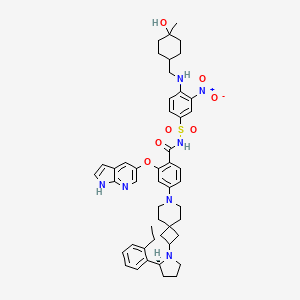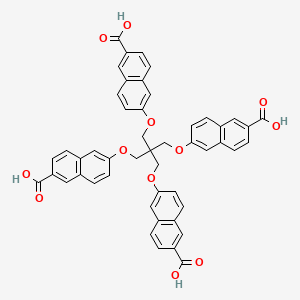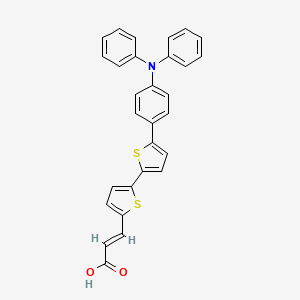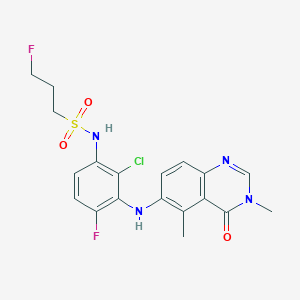
LRRK2 inhibitor 18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LRRK2 inhibitor 18: is a small molecule compound designed to inhibit the activity of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is involved in various cellular processes, including autophagy, mitochondrial function, and vesicle trafficking. Mutations in the LRRK2 gene, particularly the G2019S mutation, are associated with an increased risk of developing Parkinson’s disease. Inhibiting LRRK2 activity is considered a promising therapeutic strategy for treating this neurodegenerative disorder .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of LRRK2 inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a [1,2,4]triazolo[5,6-b]indole scaffold, which is synthesized through a series of reactions including cyclization, substitution, and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the quality and safety of the final product .
化学反应分析
Types of Reactions: LRRK2 inhibitor 18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Coupling Reactions: Palladium catalysts, ligands, and bases
Major Products: The major products formed from these reactions include various intermediates and the final this compound compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
科学研究应用
Chemistry: LRRK2 inhibitor 18 is used in chemical research to study the structure-activity relationships of kinase inhibitors. It serves as a model compound for developing new inhibitors with improved potency and selectivity .
Biology: In biological research, this compound is used to investigate the role of LRRK2 in cellular processes such as autophagy, mitochondrial function, and vesicle trafficking. It helps elucidate the molecular mechanisms underlying Parkinson’s disease .
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for treating Parkinson’s disease. Preclinical studies have shown that it can reduce LRRK2 activity, improve neuronal survival, and alleviate motor symptoms in animal models .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting LRRK2. It undergoes optimization and testing to improve its pharmacokinetic properties and therapeutic efficacy .
作用机制
LRRK2 inhibitor 18 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in vesicle trafficking and lysosomal function. By reducing LRRK2 activity, the compound helps restore normal cellular processes and mitigate the pathological effects of LRRK2 mutations .
相似化合物的比较
LRRK2-IN-1: A type I kinase inhibitor that binds to the active conformation of LRRK2.
GNE-7915: Another type I kinase inhibitor with high selectivity for LRRK2.
Rebastinib: A type II kinase inhibitor that binds to the inactive conformation of LRRK2.
Ponatinib: A broad-spectrum kinase inhibitor with activity against LRRK2.
GZD-824: A type II kinase inhibitor with a unique binding mode
Uniqueness of LRRK2 Inhibitor 18: this compound is unique due to its specific scaffold, which provides enhanced inhibitory activity against the G2019S LRRK2 mutation. Its molecular interactions with key residues in the LRRK2 kinase domain contribute to its high potency and selectivity. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C16H15F3N6O |
|---|---|
分子量 |
364.32 g/mol |
IUPAC 名称 |
N-(oxan-4-yl)-3-[6-(trifluoromethyl)pyrimidin-4-yl]-1H-pyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)12-7-11(21-8-22-12)14-13-10(24-25-14)1-4-20-15(13)23-9-2-5-26-6-3-9/h1,4,7-9H,2-3,5-6H2,(H,20,23)(H,24,25) |
InChI 键 |
XMCASRLSICXHCY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NC2=NC=CC3=C2C(=NN3)C4=CC(=NC=N4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)








![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)

